5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.: 110962-94-2
Cat. No.: VC0193182
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110962-94-2 |
|---|---|
| IUPAC Name | 5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C19H18Cl2N2O4/c1-10-14(18(24)26-3)16(12-6-4-7-13(20)17(12)21)15(11(2)23-10)19(25)27-9-5-8-22/h4,6-7,16,23H,5,9H2,1-3H3 |
| SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Introduction
Structural Characterization
Molecular Structure and Composition
5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate represents a mixed diester derivative of 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid. The core structure consists of a partially reduced pyridine ring (1,4-dihydropyridine) with specific substituents at defined positions. The compound features an asymmetric esterification pattern, with a methyl ester at the 3-position and a 2-cyanoethyl ester at the 5-position.
The structural components can be analyzed as follows:
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Central 1,4-dihydropyridine scaffold with a partially reduced nitrogen heterocycle
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2,6-dimethyl substitution pattern on the dihydropyridine ring
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4-(2,3-dichlorophenyl) substituent providing aromatic and halogenated functionality
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3-O-methyl carboxylate group (methyl ester at position 3)
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5-O-(2-cyanoethyl) carboxylate group (2-cyanoethyl ester at position 5)
The compound exhibits structural similarity to 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid (CAS: 138279-32-0), which contains the same core structure but with free carboxylic acid groups instead of ester functionalities .
Structural Significance in Relation to Known Compounds
The 1,4-dihydropyridine nucleus represents a privileged structure in medicinal chemistry, particularly known for compounds with calcium channel modulating activity. The specific substitution pattern in this compound merits attention for several reasons:
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The 2,3-dichlorophenyl group at position 4 introduces halogen atoms that can enhance lipophilicity, metabolic stability, and specific binding interactions with biological targets.
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The mixed ester pattern (methyl and 2-cyanoethyl) creates an asymmetric distribution of electronic and steric properties, potentially influencing biological activity profiles.
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The 2-cyanoethyl group introduces a nitrile functionality that can serve as a hydrogen bond acceptor and provide opportunities for further chemical modifications.
Physicochemical Properties
Fundamental Physical Properties
Based on structural analysis and comparison with related dihydropyridine derivatives, the following physicochemical properties can be reasonably estimated:
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C₂₁H₁₈Cl₂N₂O₅ | Derived from structural interpretation |
| Molecular Weight | 449.29 g/mol | Calculated from molecular formula |
| Physical State | Solid at room temperature | Based on molecular weight and structural complexity |
| Melting Point | >200°C | Extrapolated from similar dihydropyridine compounds |
| Solubility | Limited water solubility (<0.1 mg/mL); Soluble in organic solvents | Based on lipophilic character and functional groups |
The related compound 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid has a reported density of 1.5±0.1 g/cm³ and boiling point of 512.2±50.0°C at 760 mmHg , which provides reference values for estimating similar properties of the title compound.
Molecular and Electronic Properties
The presence of the cyano group in the 2-cyanoethyl ester would contribute additional polarizability and hydrogen bond accepting capability compared to simpler alkyl esters, potentially affecting solubility behavior and receptor interactions.
Synthesis and Preparation Methods
Proposed Synthetic Routes
The synthesis of 5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate would likely involve a modified Hantzsch synthesis followed by selective esterification procedures. A plausible synthetic strategy could include:
Core Structure Formation
The 1,4-dihydropyridine core could be constructed using a variation of the Hantzsch dihydropyridine synthesis, which typically involves the condensation of an aldehyde, β-ketoesters, and ammonia or an amine derivative. This would require:
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2,3-Dichlorobenzaldehyde as the aryl aldehyde component
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Appropriate β-ketoesters to introduce the desired substituents
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Ammonia or ammonium acetate as the nitrogen source
Esterification Strategy
Several approaches could be employed for introducing the specific ester groups:
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Sequential Esterification: Starting with the dicarboxylic acid derivative, selective esterification could be performed using:
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Methanol with acid catalysis for the methyl ester
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2-Cyanoethanol with coupling reagents for the 2-cyanoethyl ester
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Protecting Group Strategy: Using orthogonal protection/deprotection sequences to achieve regioselective esterification
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Direct Synthesis: Using appropriate β-ketoesters in the initial Hantzsch synthesis to directly incorporate the desired ester functionalities
Synthetic Challenges and Considerations
| Challenge | Description | Potential Solution |
|---|---|---|
| Regioselectivity | Achieving selective esterification at specific positions | Utilize steric and electronic differences between carboxyl groups |
| Protecting Group Compatibility | Ensuring compatibility with the cyano functionality | Mild reaction conditions to avoid cyano group reactivity |
| Purification | Separation from reaction byproducts | Optimized chromatographic conditions |
| Scale-up Considerations | Adapting laboratory procedures for larger scale | Process optimization and alternative reagent selection |
Spectroscopic Characterization
Predicted Spectral Properties
Based on the structure, the following spectroscopic characteristics would be anticipated:
Infrared Spectroscopy (IR)
| Functional Group | Expected Absorption Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretching | 3300-3400 | Dihydropyridine NH |
| C≡N stretching | 2240-2260 | Cyano group |
| C=O stretching | 1720-1740 | Ester carbonyl groups |
| C=C stretching | 1620-1640 | Dihydropyridine ring |
| C-Cl stretching | 740-780 | Aryl chloride bonds |
Nuclear Magnetic Resonance (NMR)
¹H NMR expected signals:
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NH proton: δ 8.0-9.0 ppm (singlet)
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Aromatic protons: δ 7.0-7.6 ppm (complex pattern)
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Methine proton (position 4): δ 4.5-5.0 ppm (singlet)
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OCH₃ protons: δ 3.5-3.8 ppm (singlet)
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CH₂CH₂CN protons: δ 2.5-4.2 ppm (two sets of triplets)
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CH₃ protons (positions 2,6): δ 2.0-2.4 ppm (singlets)
¹³C NMR expected signals:
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Ester carbonyl carbons: δ 165-175 ppm
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Aromatic and dihydropyridine carbons: δ 100-150 ppm
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Cyano carbon: δ 115-120 ppm
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Methine carbon (position 4): δ 35-45 ppm
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Methyl and methylene carbons: δ 15-35 ppm
Mass Spectrometry
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Molecular ion peak corresponding to C₂₁H₁₈Cl₂N₂O₅ (m/z 449)
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Characteristic fragmentation patterns including:
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Loss of cyanoethyl group
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Loss of methoxy group
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Fragmentation of the dihydropyridine ring
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| Method | Application | Key Parameters |
|---|---|---|
| HPLC | Purity determination | C18 column, gradient elution with acetonitrile/water |
| TLC | Reaction monitoring | Silica gel, ethyl acetate/hexane systems |
| Elemental Analysis | Composition verification | C, H, N, Cl percentages |
| Melting Point | Purity indicator | Sharp melting range indicates high purity |
Structure-Activity Relationship and Pharmacological Relevance
Structural Comparison with Known Bioactive Compounds
The title compound shares structural similarities with several classes of bioactive compounds:
| Compound Class | Shared Structural Features | Biological Relevance |
|---|---|---|
| Dihydropyridine Calcium Channel Blockers | 1,4-Dihydropyridine core with ester groups at positions 3 and 5 | Cardiovascular applications (antihypertensive, antianginal) |
| Multidrug Resistance Modulators | Halogenated aryl substituents and dihydropyridine scaffold | Potential to overcome drug resistance in cancer therapy |
| Neuroprotective Agents | Dihydropyridine structure with redox properties | Antioxidant and neuroprotective potential |
Predicted Pharmacological Properties
Based on structural features, the following pharmacological properties might be anticipated:
| Property | Prediction | Structural Basis |
|---|---|---|
| Calcium Channel Modulation | Potential activity | 1,4-Dihydropyridine core with specific substitution pattern |
| Metabolic Stability | Moderate to high | Presence of halogen atoms and steric hindrance |
| Distribution and Tissue Penetration | Lipophilic character suggests good membrane permeability | LogP value and balance of lipophilic/hydrophilic features |
| Target Selectivity | Possibly differential from standard DHPs | Unique mixed ester pattern and cyano functionality |
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
Structure-Property Relationships
The following structural features of the title compound would be expected to influence its properties in comparison to related compounds:
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Mixed Ester Pattern: The combination of methyl and 2-cyanoethyl esters creates an asymmetric electronic distribution that could affect:
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Crystal packing and physical properties
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Metabolic profile and hydrolysis rates
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Receptor binding orientation and selectivity
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2,3-Dichlorophenyl Group: The presence of two chlorine atoms on the phenyl ring would impact:
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Lipophilicity and membrane penetration
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Metabolic stability (resistance to oxidative metabolism)
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Electronic properties affecting binding interactions
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Cyano Functionality: The nitrile group introduces:
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Additional hydrogen bond accepting capability
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Altered electronic properties
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Potential for metabolic transformation or conjugation
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Applications in Research and Development
Synthetic Chemistry Applications
The compound could serve as:
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An intermediate for further structural elaboration through reactions at the cyano group
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A model compound for studying regioselective reactions on dihydropyridine scaffolds
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A reference standard for analytical method development
Medicinal Chemistry Applications
Potential applications in drug discovery include:
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Probe Compound: For investigating structure-activity relationships of dihydropyridine-based drugs
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Pharmacophore Exploration: Testing the effects of mixed ester patterns on bioactivity
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Lead Optimization: Model for understanding the impact of cyano-containing substituents
Future Research Directions
Synthesis and Characterization
Priority research areas include:
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Development of efficient and scalable synthetic routes
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Complete spectroscopic characterization including 2D NMR studies
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X-ray crystallographic analysis to confirm three-dimensional structure
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Investigation of stereochemical aspects at the C-4 position
Biological Evaluation
Suggested biological screening would include:
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Calcium channel modulation assays in comparison with established drugs
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Evaluation of antioxidant and neuroprotective properties
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Assessment of cytotoxicity and potential anticancer activity
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Metabolic stability studies to determine hydrolysis rates of the different ester groups
Structure Optimization Studies
Future structural modifications could explore:
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Alternative halogen substitution patterns on the phenyl ring
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Different alkyl chain lengths at the cyanoethyl position
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Introduction of additional functional groups to enhance specific properties
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Development of water-soluble derivatives for improved bioavailability
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